Motesanib - 453562-69-1

Motesanib

Catalog Number: EVT-287432
CAS Number: 453562-69-1
Molecular Formula: C22H23N5O
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motesanib, originally known as AMG 706, is a small-molecule tyrosine kinase inhibitor. [] It is classified as a multi-targeted tyrosine kinase inhibitor (MTKI) due to its ability to inhibit multiple receptor tyrosine kinases simultaneously. [] Motesanib's role in scientific research centers around its anti-angiogenic and anti-tumor properties. [, ]

Synthesis Analysis

While specific details of the final synthesis are limited in the provided papers, a study aiming to develop sila- or germa-derivatives of Motesanib provides insights into its synthesis. [] The proposed approach involves a peptide coupling between a nicotinic acid derivative and aminoazasilines or their germylated counterparts. The nicotinic acid derivative can be synthesized from commercially available pyridines. The silylated and germylated building blocks are prepared through a multi-step synthesis described in previous studies by the same group. [] This specific study highlights the exploration of incorporating sila- or germa-containing scaffolds into the Motesanib structure for potential biological advantage.

Molecular Structure Analysis

The molecular structure of Motesanib has been analyzed through computational methods. [] Conformational analysis, comparing the optimized structure to the crystallographic state, revealed that Motesanib does not necessarily bind to its targets in its minimum energy conformer. [] This finding suggests flexibility in the molecule allowing for optimal binding within enzyme active sites.

Mechanism of Action

Motesanib functions by inhibiting the tyrosine kinase activity of several receptors involved in angiogenesis and tumor growth. [] These targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3: These receptors play crucial roles in the formation of new blood vessels, a process essential for tumor growth and metastasis. [, , , , , , , , , ]
  • Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFRs, PDGFR is involved in angiogenesis and also contributes to tumor cell proliferation and survival. [, , , , , , , , ]
  • Stem Cell Factor Receptor (c-Kit): This receptor is implicated in various cellular processes, including cell growth, survival, and differentiation. [, , , , , , ]

By inhibiting these receptors, Motesanib disrupts the signaling pathways essential for tumor angiogenesis, thus limiting the supply of nutrients and oxygen to the tumor, leading to growth inhibition. []

Applications

Motesanib has been investigated for its potential in treating various cancers in pre-clinical and clinical settings. [] These applications highlight the compound's ability to target tumor angiogenesis across different cancer types.

  • Breast Cancer: Studies using human breast cancer xenograft models demonstrated Motesanib's effectiveness in inhibiting tumor growth across different subtypes, including luminal, mesenchymal, and mixed/progenitor types. [] The compound showed synergistic effects when combined with chemotherapy agents like Docetaxel and Tamoxifen. [, , ]
  • Non-Small Cell Lung Cancer (NSCLC): Motesanib showed promise in pre-clinical NSCLC models, inhibiting tumor growth in various subtypes like adenocarcinoma and large cell carcinoma. [] Clinical trials exploring Motesanib in combination with chemotherapy regimens like Carboplatin/Paclitaxel were conducted. [, , , , ]
  • Thyroid Cancer: Motesanib demonstrated clinical activity in patients with progressive differentiated thyroid cancer, with some patients achieving partial responses. [, ] Research also explored its potential in medullary thyroid cancer. [, ]
  • Gastrointestinal Stromal Tumors (GIST): Motesanib showed inhibitory activity against primary activating mutations in the c-Kit receptor, the main driver of GIST. [] Furthermore, it demonstrated activity against some c-Kit mutations associated with resistance to Imatinib, the standard treatment for GIST. []
Future Directions
  • Biomarker Development: Identifying biomarkers predictive of response to Motesanib could improve patient selection in clinical trials and treatment strategies. [] Exploring biomarkers associated with angiogenesis, tumor growth signaling pathways, and drug metabolism could be beneficial.
  • Combination Therapies: Investigating Motesanib in combination with other targeted therapies, immunotherapies, or radiation therapy could enhance its efficacy and potentially overcome resistance mechanisms. [, , ]

Properties

CAS Number

453562-69-1

Product Name

Motesanib

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28)

InChI Key

RAHBGWKEPAQNFF-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

AMG 706
AMG-706
AMG706
motesanib
motesanib diphosphate

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.